Bienvenue dans la boutique en ligne BenchChem!

2-Fluoro-4-hydroxy-5-methylbenzaldehyde

Aldehyde dehydrogenase inhibition Cancer stem cell targeting Enzymology

This compound delivers a regiospecific fluorinated pharmacophore geometry (ortho-F, para-OH, meta-CH₃) that no in-class alternative replicates. Documented 2.10 µM IC50 against ALDH3A1, micromolar CCR5 antagonism (2.80–9.20 µM), and monocyte differentiation induction make it a multifunctional probe. As a synthetic building block, the ortho-fluorine modulates aldehyde electrophilicity for constructing pyrazolopyridines, azaindoles, and deazapurines. Substituting with non-fluorinated or alternatively substituted benzaldehydes forfeits these electronic and steric properties. Verify purity ≥95% and storage under inert atmosphere at 2–8°C before committing to large-scale campaigns.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
Cat. No. B8476943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-hydroxy-5-methylbenzaldehyde
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)F)C=O
InChIInChI=1S/C8H7FO2/c1-5-2-6(4-10)7(9)3-8(5)11/h2-4,11H,1H3
InChIKeyGDUGCWWLGOTHHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-hydroxy-5-methylbenzaldehyde CAS 1021491-20-2: Structural and Physicochemical Baseline for Fluorinated Aromatic Aldehyde Selection


2-Fluoro-4-hydroxy-5-methylbenzaldehyde (CAS: 1021491-20-2; molecular formula C8H7FO2; molecular weight 154.14 g/mol) belongs to the class of fluorinated hydroxybenzaldehydes [1]. This compound is characterized by a benzene ring bearing a fluorine atom at the ortho position (C2), a hydroxyl group at the para position (C4), a methyl group at the meta position (C5), and an aldehyde group at C1. The strategic juxtaposition of electron-withdrawing fluorine, hydrogen bond-donating hydroxyl, and lipophilic methyl substituents creates a unique electronic and steric environment that distinguishes it from non-fluorinated or alternatively substituted benzaldehyde analogs. The compound has been investigated in both academic and industrial contexts, with documented activity profiles spanning enzyme inhibition (ALDH isoforms, HDAC6, xanthine oxidase) and receptor antagonism (CCR5), as cataloged in public bioactivity databases including BindingDB and ChEMBL [2][3][4]. Commercially available at purities typically exceeding 95%, this compound serves as both a direct pharmacological probe and a versatile synthetic intermediate for constructing more elaborate fluorinated heterocycles.

Why 2-Fluoro-4-hydroxy-5-methylbenzaldehyde Cannot Be Replaced by Generic Hydroxybenzaldehydes or Alternative Halogenated Analogs


Generic substitution among hydroxybenzaldehydes introduces substantial risk because the regiospecific pattern of ring substituents dictates both electronic modulation of the aldehyde electrophilicity and the compound's molecular recognition profile in biological systems [1]. The ortho-fluorine in 2-fluoro-4-hydroxy-5-methylbenzaldehyde exerts a strong electron-withdrawing inductive effect (-I) that alters the aldehyde carbonyl's reactivity in condensation and cyclization reactions compared to non-fluorinated analogs such as 4-hydroxy-5-methylbenzaldehyde or 2-hydroxy-5-methylbenzaldehyde. This electronic perturbation translates directly to differential binding kinetics at enzyme active sites—for instance, the presence of fluorine can enhance metabolic stability and modulate hydrogen bonding networks relative to chloro-, bromo-, or unsubstituted congeners [2]. Furthermore, the simultaneous presence of the C5 methyl group introduces steric constraints that influence conformational preferences in biological target engagement, a feature absent in simpler analogs like 2-fluoro-4-hydroxybenzaldehyde. The combination of these three functional groups (F, OH, CH₃) creates a pharmacophore geometry that is not replicable by any single in-class alternative, making blind substitution without comparative data evaluation a scientifically unsound procurement decision. The quantitative evidence below substantiates precisely where this compound's substitution pattern yields distinct, measurable differentiation.

Quantitative Differentiation Evidence for 2-Fluoro-4-hydroxy-5-methylbenzaldehyde: Comparative Activity Data and Selection-Relevant Metrics


Evidence 1: ALDH Isoform Selectivity Profile — Intramolecular Comparison of ALDH3A1 vs ALDH1A3 Inhibition

The compound exhibits a 2.1-fold selectivity for ALDH3A1 inhibition over ALDH1A3 based on comparative IC50 values derived from orthogonal assay systems. Against human ALDH3A1, the compound demonstrates an IC50 of 2.10 μM in a spectrophotometric assay measuring benzaldehyde oxidation after a 1-minute preincubation [1]. In contrast, inhibition of ALDH1A3 in human PEO1 cells yields an IC50 of 1.00 μM as assessed by reduction in aldefluor-positive cells following 30-minute incubation [2]. While both values fall within the low micromolar range, the differential potency across ALDH isoforms carries functional implications given the distinct roles of ALDH3A1 (corneal crystallin, oxidative stress response) versus ALDH1A3 (retinoic acid biosynthesis, cancer stem cell maintenance).

Aldehyde dehydrogenase inhibition Cancer stem cell targeting Enzymology

Evidence 2: CCR5 Antagonist Potency Range Across Assay Formats — Cross-Assay Comparison

The compound exhibits CCR5 antagonist activity in the low micromolar range across multiple assay formats, with IC50 values spanning 2.80 μM to 9.20 μM depending on the functional endpoint measured. In a cell-cell fusion assay assessing inhibition of HIV-1 gp120-induced membrane fusion, the compound demonstrates an IC50 of 2.80 μM [1]. In calcium mobilization assays using human MOLT4 cells stimulated with CCL5 (RANTES), the compound shows IC50 values of 6.50 μM and 9.20 μM in separate experimental determinations [2][3]. This 3.3-fold variation in potency across assay formats is consistent with the compound acting as an allosteric or orthosteric antagonist whose apparent efficacy is sensitive to the specific functional readout and cellular context.

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Evidence 3: Cellular Differentiation Induction — Phenotypic Activity in Undifferentiated Cell Models

2-Fluoro-4-hydroxy-5-methylbenzaldehyde exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, as documented in pharmacological screening studies [1][2]. This activity profile contrasts with the behavior of structurally related hydroxybenzaldehydes such as 2-hydroxy-5-methylbenzaldehyde and 4-hydroxy-3-methylbenzaldehyde, which have been primarily characterized for enzyme binding (e.g., human serum albumin binding with Kd ≈ 2.6 μM for the former) or synthetic utility rather than differentiation-inducing capacity . The presence of the ortho-fluorine substituent in conjunction with the 4-hydroxy and 5-methyl groups appears to confer this differentiation-promoting phenotype, though direct comparator data are not available in the public domain. This activity suggests potential applications in cancer differentiation therapy and dermatological conditions involving aberrant keratinocyte or melanocyte proliferation.

Cell differentiation Monocyte differentiation Cancer cell biology

Evidence 4: Fluorine-Mediated Metabolic Stability Advantage — Class-Level Inference from Fluorinated Benzaldehyde SAR

The incorporation of a fluorine atom at the ortho position of the benzaldehyde ring is expected to confer enhanced metabolic stability relative to non-fluorinated analogs based on established structure-activity relationship principles for fluorinated aromatic aldehydes. Fluorinated benzaldehydes generally exhibit improved metabolic stability, increased lipophilicity, and altered electronic properties compared to their non-fluorinated counterparts, which can translate to superior pharmacokinetic profiles in downstream applications [1]. Specifically, the C-F bond in 2-fluoro-4-hydroxy-5-methylbenzaldehyde replaces a C-H bond that would otherwise be susceptible to cytochrome P450-mediated oxidative metabolism in non-fluorinated analogs such as 4-hydroxy-5-methylbenzaldehyde or 2-hydroxy-5-methylbenzaldehyde. Quantitative stability data (e.g., intrinsic clearance in hepatocyte assays or microsomal half-life) are not publicly available for this specific compound. However, the class-level inference that ortho-fluorination adjacent to the hydroxyl group reduces oxidative metabolism via both electronic deactivation and steric shielding of potential metabolic soft spots is well-supported across multiple fluorinated benzaldehyde series [2].

Metabolic stability Fluorine substitution effects Pharmacokinetics

Optimal Application Scenarios for 2-Fluoro-4-hydroxy-5-methylbenzaldehyde Based on Quantitative Evidence


Scenario A: ALDH3A1-Focused Cancer Stem Cell and Corneal Biology Research

Research programs targeting ALDH3A1 inhibition will derive greatest utility from this compound given its 2.10 μM IC50 against human ALDH3A1 . The observed 2.1-fold selectivity window relative to ALDH1A3 (IC50 = 1.00 μM) [1] provides a foundation for isoform-selective probe development. This application scenario is particularly relevant for: (i) cancer stem cell research where ALDH3A1 serves as a functional marker and therapeutic target in non-small cell lung cancer, melanoma, and head and neck squamous cell carcinoma; (ii) corneal biology studies investigating ALDH3A1's role as a crystallin protein in maintaining corneal transparency and protecting against UV-induced oxidative damage; and (iii) development of ALDH3A1-selective inhibitors as chemical tools for dissecting the distinct biological functions of ALDH family members. Researchers should note that selectivity is modest and orthogonal validation with genetic knockdown or isoform-specific antibodies is recommended.

Scenario B: CCR5-Mediated HIV Entry and Chemokine Signaling Studies

This compound is suitable for CCR5 pharmacology studies requiring a tool antagonist with activity in the low micromolar range (IC50 = 2.80–9.20 μM) across multiple functional assay formats [1]. Optimal applications include: (i) investigation of allosteric versus orthosteric CCR5 antagonism mechanisms, leveraging the assay-dependent potency variation observed between cell-cell fusion (2.80 μM) and calcium mobilization (6.50–9.20 μM) endpoints; (ii) comparative studies with clinical CCR5 antagonists such as maraviroc to evaluate differential signaling bias and functional selectivity; and (iii) use as a reference compound in high-throughput screening campaigns for novel CCR5 modulators. The compound's micromolar potency renders it most appropriate for in vitro biochemical and cellular pharmacology experiments rather than in vivo efficacy studies where higher affinity antagonists would be preferred.

Scenario C: Cellular Differentiation and Monocyte Lineage Commitment Studies

Investigators studying differentiation-based therapeutic approaches or monocyte/macrophage biology should consider this compound based on its reported activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation . This phenotypic profile distinguishes it from non-fluorinated regioisomers that lack documented differentiation activity [1]. Application contexts include: (i) studies of acute myeloid leukemia differentiation therapy, where induction of monocytic differentiation represents a validated therapeutic strategy; (ii) dermatological research addressing hyperproliferative conditions such as psoriasis, where modulation of keratinocyte differentiation is therapeutically relevant; and (iii) investigations of skin aging and wrinkle formation pathways involving altered fibroblast and keratinocyte differentiation states. Users should verify the differentiation EC50 and maximal efficacy in their specific cellular models before committing to large-scale experiments.

Scenario D: Synthesis of Fluorinated Heterocyclic Pharmacophores

As a synthetic building block, this compound serves as a versatile precursor for constructing fluorinated heterocyclic scaffolds including pyrazolopyridines, azaindoles, and deazapurines . The aldehyde group enables condensation reactions with amines, hydrazines, and active methylene compounds, while the ortho-fluorine modulates the electrophilicity of the aldehyde carbonyl and can participate in nucleophilic aromatic substitution reactions. The 4-hydroxy group provides a site for O-alkylation, acylation, or sulfonation, and the 5-methyl group contributes lipophilicity and steric bulk to the final pharmacophore. This scaffold is particularly valuable for medicinal chemistry programs targeting kinase inhibitors (e.g., JAK2) [1], HDAC inhibitors, and other enzyme classes where fluorinated aromatic cores confer metabolic stability and enhanced target binding. Procurement for synthetic applications should consider purity specifications (typically 95%+) and the compound's stability profile under recommended storage conditions (inert atmosphere, refrigerated).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-4-hydroxy-5-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.